molecular formula C14H14N2O2S B3198041 Methyl 2-((2,4-diaminophenyl)thio)benzoate CAS No. 100870-46-0

Methyl 2-((2,4-diaminophenyl)thio)benzoate

Cat. No.: B3198041
CAS No.: 100870-46-0
M. Wt: 274.34 g/mol
InChI Key: VUWWXFIQLKGYOO-UHFFFAOYSA-N
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Description

Methyl 2-((2,4-diaminophenyl)thio)benzoate is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. It is characterized by its molecular formula C14H14N2O2S and a molecular weight of 274.34 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((2,4-diaminophenyl)thio)benzoate typically involves the reaction of 2,4-diaminothiophenol with methyl 2-bromobenzoate under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the same reaction conditions as in laboratory settings, with optimizations for yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((2,4-diaminophenyl)thio)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 2-((2,4-diaminophenyl)thio)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-((2,4-diaminophenyl)thio)benzoate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can affect various biochemical pathways, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-((2,4-diaminophenyl)thio)benzoate dihydrochloride
  • This compound hydrochloride

Uniqueness

This compound is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Compared to its similar compounds, it may exhibit different reactivity and potency in various applications .

Properties

IUPAC Name

methyl 2-(2,4-diaminophenyl)sulfanylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2S/c1-18-14(17)10-4-2-3-5-12(10)19-13-7-6-9(15)8-11(13)16/h2-8H,15-16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUWWXFIQLKGYOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1SC2=C(C=C(C=C2)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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